molecular formula C23H29N3O3S B11355075 1-(4-Ethyl-1-piperazinyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone

1-(4-Ethyl-1-piperazinyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone

Cat. No.: B11355075
M. Wt: 427.6 g/mol
InChI Key: ZCQXQKMEGUBMSJ-UHFFFAOYSA-N
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Description

1-(4-Ethyl-1-piperazinyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring, a dibenzothiazine moiety, and an ethanone group. It has garnered interest in various fields of scientific research due to its potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethyl-1-piperazinyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with an appropriate alkylating agent, such as ethyl bromide, under basic conditions.

    Synthesis of the Dibenzothiazine Moiety: The dibenzothiazine moiety can be prepared by the cyclization of a suitable precursor, such as 2-aminobenzenethiol, with an appropriate aldehyde or ketone.

    Coupling Reaction: The final step involves the coupling of the piperazine ring with the dibenzothiazine moiety through a condensation reaction with ethanone, typically under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethyl-1-piperazinyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and halides, typically in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-(4-Ethyl-1-piperazinyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-1-piperazinyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby reducing the progression of the disease. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Piperazinyl)acetophenone: This compound shares the piperazine ring but differs in the presence of an acetophenone group instead of the dibenzothiazine moiety.

    4-(1-Piperazinyl)aniline: Similar in having a piperazine ring, but it has an aniline group instead of the dibenzothiazine and ethanone groups.

Uniqueness: 1-(4-Ethyl-1-piperazinyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone is unique due to its combination of a piperazine ring, a dibenzothiazine moiety, and an ethanone group

Properties

Molecular Formula

C23H29N3O3S

Molecular Weight

427.6 g/mol

IUPAC Name

2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)-1-(4-ethylpiperazin-1-yl)ethanone

InChI

InChI=1S/C23H29N3O3S/c1-4-24-11-13-25(14-12-24)23(27)16-26-21-10-9-18(17(2)3)15-20(21)19-7-5-6-8-22(19)30(26,28)29/h5-10,15,17H,4,11-14,16H2,1-3H3

InChI Key

ZCQXQKMEGUBMSJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)CN2C3=C(C=C(C=C3)C(C)C)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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